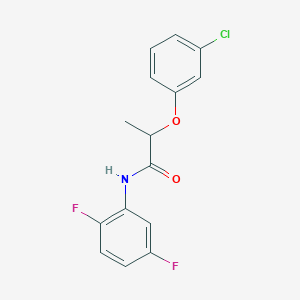

![molecular formula C11H13N3OS B4584583 4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-methylpyrimidine](/img/structure/B4584583.png)

4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-methylpyrimidine

Overview

Description

"4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-methylpyrimidine" is a complex organic compound with potential significance in various chemical reactions and studies. Its detailed analysis involves understanding its synthesis, molecular structure, and various properties.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves multistep reactions, including acylation, bromination, N-methylation, and etherification. For instance, the synthesis of 2-(2-(4,6-Dimethyloxypyrimidine-2-oxy))-4,4-dimethylisoxazol-3-one involved multiple steps using starting materials like o-methylphenol and acetic anhydride, yielding a final product identified through 1H NMR, IR, and elemental analysis (Huang, 2009).

Molecular Structure Analysis

The crystal and molecular structures of similar compounds have been characterized using X-ray diffraction techniques. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives was elucidated using X-ray crystallography, revealing insights into their conformation and tautomeric forms (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyrimidine derivatives exhibit diverse chemical reactivity. For instance, studies have shown various reactions like hydrazinolysis, leading to the formation of different pyrimidine-based compounds, highlighting the versatility of these molecules in chemical transformations (Dickinson & Jacobsen, 1975).

Scientific Research Applications

Synthesis and Structural Characterization

Several studies detail the synthesis and structural characterization of compounds closely related to the chemical , illustrating the diverse chemical reactions and structural analyses conducted in the field. For example, Ji (2006) synthesized a compound by reacting 2-amino-4,6-dimethoxyl pyrimidine, potassium thiocyanate, and methyl chloroformate, providing insights into crystal structures and molecular dimensions Ji, S. (2006). Chinese Journal of Structural Chemistry. Similarly, Peng-mian Huang (2009) detailed the synthesis of a 2-(2-(4,6-Dimethyloxypyrimidine-2-oxy))-4,4-dimethylisoxazol-3-one, showcasing the use of NMR, IR, and element analysis for structural identification Huang Peng-mian (2009). Fine Chemical Intermediates.

Applications in Medicine and Optics

A significant application area for pyrimidine derivatives includes medicine and nonlinear optics (NLO). A study by Hussain et al. (2020) explores the structural parameters, electronic, linear, and NLO properties of thiopyrimidine derivatives, demonstrating their potential in optoelectronic applications Hussain, A. et al. (2020). Journal of Molecular Structure. This work underscores the relevance of pyrimidine rings in DNA and RNA, highlighting their pharmacophore significance.

Antimicrobial and Antifungal Agents

Pyrimidine derivatives have been investigated for their antimicrobial and antifungal properties. For instance, Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives to evaluate their antibacterial activities against Xanthomonas oryzae, showing promising results and highlighting the mechanism of action through proteomic analysis Song, X. et al. (2017). Pesticide biochemistry and physiology. Another study by Sangshetti et al. (2014) focused on synthesizing antifungal agents, revealing significant potential against Candida albicans, emphasizing the role of docking studies in understanding the interaction with fungal enzymes Sangshetti, J. et al. (2014). Chinese Chemical Letters.

properties

IUPAC Name |

3,5-dimethyl-4-[(6-methylpyrimidin-4-yl)sulfanylmethyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-7-4-11(13-6-12-7)16-5-10-8(2)14-15-9(10)3/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKHJFVYDKKVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)SCC2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-[(6-methylpyrimidin-4-yl)sulfanylmethyl]-1,2-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)

![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4584517.png)

![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4584527.png)

![6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4584530.png)

![7-(4-heptylphenyl)-8-(3-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4584538.png)

![ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4584546.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584550.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4584563.png)

![3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B4584564.png)

![2-{5-bromo-3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B4584577.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4584588.png)

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4584596.png)

![1-(2,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4584601.png)